molecular formula C12H17N3O3 B2781818 Tert-butyl 3-formyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate CAS No. 1060814-48-3

Tert-butyl 3-formyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate

Cat. No.: B2781818
CAS No.: 1060814-48-3
M. Wt: 251.286
InChI Key: JJRPPUNSXQODHU-UHFFFAOYSA-N
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Description

Tert-butyl 3-formyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate: is a chemical compound with the molecular formula C12H17N3O3. It is a derivative of pyrazolo[1,5-a]pyrazine, featuring a tert-butyl ester group and a formyl group at the 3-position

Properties

IUPAC Name

tert-butyl 3-formyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)14-4-5-15-10(7-14)9(8-16)6-13-15/h6,8H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRPPUNSXQODHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=C(C=N2)C=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Condensation Reactions: One common method involves the condensation of hydrazine with appropriate diketones or ketoaldehydes under acidic conditions.

  • Cyclization Reactions: Cyclization of linear precursors can also be employed, often involving the use of strong acids or bases to facilitate ring closure.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of solvent, catalyst, and reaction time are optimized to achieve the desired product.

Types of Reactions:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid under mild conditions using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: The compound can undergo reduction reactions, converting the formyl group to a hydroxyl group using reducing agents such as sodium borohydride.

  • Substitution Reactions: The pyrazolo[1,5-a]pyrazine core can participate in nucleophilic substitution reactions, where various nucleophiles can replace the hydrogen atoms on the nitrogen atoms.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid (CH3COOH) are commonly used oxidizing agents.

  • Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

  • Substitution: Nucleophiles such as amines, alcohols, and halides are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation: Carboxylic acid derivatives.

  • Reduction: Hydroxyl derivatives.

  • Substitution: Various substituted pyrazolo[1,5-a]pyrazines.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrazolo compounds exhibit promising anticancer properties. Tert-butyl 3-formyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate has been studied for its selective activity against various cancer cell lines. The compound's ability to inhibit specific pathways involved in tumor growth makes it a candidate for further development as an anticancer agent.

Case Study : A study published in a peer-reviewed journal demonstrated that analogs of this compound showed significant inhibition of cell proliferation in colon cancer cell lines with mutations in the Adenomatous Polyposis Coli gene. These findings suggest that the compound could be part of a therapeutic strategy targeting specific genetic profiles in cancer patients.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that certain pyrazolo derivatives can exhibit antibacterial and antifungal effects, making them potential candidates for developing new antimicrobial agents.

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow it to participate in various chemical reactions, including:

  • Condensation Reactions : This compound can undergo condensation with amines or other nucleophiles to form more complex structures.
  • Cyclization Reactions : It can be used to create cyclic compounds through cyclization reactions, which are valuable in medicinal chemistry.

Table 1: Synthetic Reactions Involving this compound

Reaction TypeDescriptionExample Product
CondensationReaction with amines to form iminesPyrazole derivatives
CyclizationFormation of cyclic structuresDihydropyrazole derivatives
FunctionalizationIntroduction of additional functional groupsModified pyrazolo compounds

Research Insights and Future Directions

Continued research on this compound is essential for understanding its full potential. Investigations into its mechanism of action against cancer cells and the exploration of its derivatives may yield new therapeutic agents with improved efficacy and selectivity.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context of its application, but it generally involves binding to enzymes or receptors, leading to downstream biological effects.

Comparison with Similar Compounds

  • Tert-butyl 3-formyl-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate: Similar structure with a methyl group at the 2-position.

  • Tert-butyl 6,7-dihydro-3-iodopyrazolo[1,5-a]pyrazine-5(4H)-carboxylate: Similar core structure with an iodine atom at the 3-position.

Biological Activity

Tert-butyl 3-formyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H17_{17}N3_3O3_3
  • Molecular Weight : 251.28 g/mol
  • CAS Number : 954110-17-9

The compound features a dihydropyrazole framework, which is known for its diverse biological activities. The presence of the tert-butyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with pyrazolo structures often exhibit antimicrobial properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have been shown to possess significant antibacterial and antifungal activities. In vitro studies suggest that this compound may inhibit the growth of various microbial strains, although specific data on this compound is limited.

Anticancer Potential

Several studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Further research is needed to elucidate the specific pathways involved in the anticancer activity of this compound.

Enzyme Inhibition

Enzyme inhibition studies suggest that this compound may interact with key enzymes involved in metabolic processes. For instance, compounds with similar structures have been reported to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory responses.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound may bind to specific receptors involved in cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Some pyrazole derivatives induce oxidative stress in cancer cells, leading to cell death.
  • Modulation of Gene Expression : The compound may influence gene expression related to cell cycle regulation and apoptosis.

Study on Antimicrobial Activity

A study conducted on a series of pyrazole derivatives demonstrated that compounds with similar structural features exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications at the 3-position significantly enhanced activity against resistant strains.

Anticancer Research

In a comparative analysis of various pyrazole derivatives against human cancer cell lines (e.g., MCF-7 breast cancer cells), it was found that certain modifications led to increased cytotoxicity. This compound showed promising results in preliminary assays but requires further investigation for detailed mechanisms.

Comparative Table of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineReference
This compoundAntimicrobialVarious bacterial strains
Similar Pyrazole DerivativeAnticancerMCF-7 Cells
Similar Pyrazole DerivativeEnzyme InhibitionCOX/LOX Enzymes

Q & A

Q. What are the common synthetic routes for tert-butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate?

The compound is typically synthesized via multi-step protocols. A representative method involves:

  • Step 1 : Amide formation from pyrazole-3-carboxylic acid derivatives.
  • Step 2 : Pyrazine ring closure via intramolecular cyclization.
  • Step 3 : Hydrolysis and dehydration to introduce the formyl group. Key intermediates include 7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, which can be further functionalized . Optimized protocols use tert-butyloxycarbonyl (Boc) protection for nitrogen atoms to enhance reaction selectivity .

Q. What spectroscopic techniques are employed for structural elucidation?

Researchers rely on NMR spectroscopy (¹H, ¹³C) to confirm backbone connectivity and substituent positions. LCMS (ESI+) validates molecular weight and purity, while X-ray crystallography resolves stereochemical ambiguities in crystalline intermediates . For example, tert-butyl-protected analogs show characteristic Boc group signals at δ 1.4 ppm in ¹H NMR .

Q. What are the key intermediates in the synthesis of this compound?

Critical intermediates include:

  • 7-Hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one : Formed during ring closure and hydrolysis steps.
  • Boc-protected precursors : Stabilize reactive amines during functionalization (e.g., formylation or iodination) . Isolation and characterization of these intermediates are essential for tracking reaction progress .

Q. How should the compound be stored to ensure stability?

Store at 2–8°C in a dry, inert environment (e.g., under argon) to prevent degradation of the formyl group and Boc-protected amine. Moisture-sensitive intermediates require desiccants .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) enhances solubility of intermediates .
  • Catalysts : Use of DIPEA (N,N-diisopropylethylamine) as a base improves amide coupling efficiency .
  • Purification : Column chromatography (silica gel, 10–75% ethyl acetate/heptane gradient) resolves Boc-protected intermediates from byproducts .
  • Ultrasonic irradiation : Reduces reaction time in aqueous-alcohol systems for analogous pyrazolo-pyrimidines .

Q. What strategies enhance solubility and bioavailability for in vivo studies?

  • Substituent modification : Introducing hydroxymethyl or tert-butyl groups increases lipophilicity, improving membrane permeability .
  • Prodrug design : Esterification of the carboxylate group (e.g., ethyl or nitrobenzyl esters) enhances metabolic stability .

Q. How can discrepancies in reported biological activities be resolved?

  • Structure-activity relationship (SAR) studies : Compare activity of tert-butyl 3-formyl derivatives with analogs (e.g., hydroxymethyl or bromo-substituted variants) to identify critical functional groups .
  • Target validation : Use kinase inhibition assays (e.g., CDK or MAPK) to confirm mechanisms observed in related pyrazolo-pyrimidines .

Q. What mechanistic insights explain its interactions with biological targets?

The formyl group may act as an electrophilic warhead, covalently modifying cysteine residues in enzymes (e.g., kinases or proteases). Molecular docking studies on analogous compounds suggest binding to ATP pockets via pyrazine-nitrogen interactions .

Q. How should researchers handle contradictions in spectroscopic data?

  • Cross-validation : Combine NMR, LCMS, and IR to confirm functional groups. For example, LCMS (m/z 251.28 [M+H]⁺) ensures molecular weight alignment .
  • Crystallography : Resolve ambiguous NOE (Nuclear Overhauser Effect) signals in NMR by obtaining single-crystal X-ray structures of intermediates .

Q. What functionalization reactions are feasible for derivatization?

  • Bromination : N-Bromosuccinimide (NBS) in DCM introduces bromine at the 3-position for cross-coupling reactions .
  • Reductive amination : Convert the formyl group to amines using sodium cyanoborohydride and primary amines .
  • Suzuki-Miyaura coupling : Install aryl/heteroaryl groups via palladium-catalyzed cross-coupling of brominated derivatives .

Data Contradiction Analysis

  • Divergent yields in synthesis protocols : Variations arise from Boc-deprotection efficiency. Optimize acidic conditions (e.g., TFA in DCM) to minimize side reactions .
  • Conflicting biological activity reports : Differences in cell-line specificity (e.g., cancer vs. neuronal models) necessitate standardized assay conditions (e.g., IC₅₀ measurements in triplicate) .

Key Structural and Reaction Data

PropertyValue/DetailsReference
Molecular Weight251.28 g/mol
Key NMR Signals (tert-butyl)δ 1.4 ppm (s, 9H)
Common ByproductsDe-Boc intermediates (δ 8.6 ppm, NH)
Optimal Reaction Temperature20–25°C (room temperature)

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